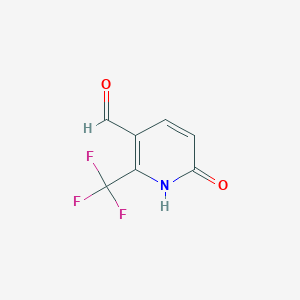

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde

Description

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of hydrogen, carbon, and fluorine environments. The Simplified Molecular Input Line Entry System representation O=Cc1ccc(nc1C(F)(F)F)O effectively captures the connectivity pattern that would be reflected in Nuclear Magnetic Resonance spectra. The presence of the trifluoromethyl group introduces characteristic fluorine-carbon coupling patterns that manifest as complex multipicity in both carbon-13 and fluorine-19 Nuclear Magnetic Resonance spectra.

The aldehyde proton would be expected to appear significantly downfield in proton Nuclear Magnetic Resonance spectra, typically in the range of 9-10 parts per million, due to the strong deshielding effect of the carbonyl oxygen. The hydroxyl proton environment would be influenced by potential intramolecular hydrogen bonding with the pyridine nitrogen, potentially leading to characteristic chemical shift values and exchange behavior dependent on experimental conditions. Aromatic protons on the pyridine ring would exhibit characteristic splitting patterns influenced by the electron-withdrawing effects of both the trifluoromethyl and aldehyde substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the quaternary carbon bearing the trifluoromethyl group as a characteristic quartet due to fluorine-carbon coupling, with a coupling constant typically ranging from 30-40 Hertz. The aldehyde carbon would appear significantly downfield, typically around 190-200 parts per million, while the aromatic carbons would show the expected range of chemical shifts influenced by the electronic effects of the various substituents. Fluorine-19 Nuclear Magnetic Resonance would provide direct observation of the trifluoromethyl group, typically appearing as a singlet in the range of -60 to -70 parts per million relative to trichlorofluoromethane.

Infrared and Mass Spectrometric Profiles

Infrared spectroscopy provides distinctive fingerprint information for functional group identification in this compound. The aldehyde carbonyl stretch would be expected to appear as a strong absorption band in the region of 1720-1740 wavenumbers, with the exact position influenced by the electronic effects of the pyridine ring and trifluoromethyl substituent. The hydroxyl group would contribute a broad absorption in the region of 3200-3600 wavenumbers, with the exact frequency and bandwidth dependent on the extent of intramolecular and intermolecular hydrogen bonding.

The trifluoromethyl group contributes characteristic absorption bands in the carbon-fluorine stretching region, typically appearing as strong absorptions between 1100-1300 wavenumbers. These bands often appear as complex multiplets due to the coupling between the three equivalent fluorine atoms and the carbon atom. The pyridine ring system would contribute characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the region of 1400-1600 wavenumbers, along with aromatic carbon-hydrogen stretching modes above 3000 wavenumbers.

Mass spectrometric analysis would reveal the molecular ion peak at mass-to-charge ratio 191, corresponding to the intact molecular structure. Fragmentation patterns would likely include loss of the trifluoromethyl group (mass 69) and loss of the aldehyde functionality (mass 29), along with characteristic pyridine ring fragmentation. The presence of fluorine atoms often leads to distinctive isotope patterns and fragmentation pathways that aid in structural confirmation.

Crystallographic Studies and X-ray Diffraction Analysis

While specific crystallographic data for this compound were not identified in the available literature, structural analysis of related hydroxypyridine derivatives provides insight into the likely solid-state behavior of this compound. Studies of hydroxypyridine-carboxylic acid derivatives demonstrate that compounds containing both hydroxyl groups and electron-withdrawing substituents on pyridine rings often exhibit complex hydrogen bonding networks in the crystalline state. The presence of both the hydroxyl group and the aldehyde functionality in this compound suggests potential for extensive intermolecular hydrogen bonding that would influence crystal packing arrangements.

The trifluoromethyl substituent would likely influence the overall molecular geometry and packing efficiency through steric effects and the strong electronegative character of the fluorine atoms. Fluorine atoms often participate in weak intermolecular interactions that can influence crystal stability and polymorphic behavior. The combination of hydrogen bond donors and acceptors within the molecule, along with the potential for π-π stacking interactions between pyridine rings, would be expected to generate complex three-dimensional networks in the crystalline state.

Predicted collision cross section data for related compounds suggests that this compound would exhibit characteristic values in ion mobility spectrometry experiments. For protonated species, collision cross section values would likely fall in the range of 140-145 square Angstroms, while deprotonated species would exhibit slightly smaller values due to structural compaction.

Tautomeric Behavior and Resonance Stabilization

The structural features of this compound position it within a class of compounds known for exhibiting tautomeric equilibria, particularly involving the hydroxyl substituent on the pyridine ring. Research on hydroxypyridine derivatives has demonstrated that these compounds can exist in equilibrium between hydroxy and oxo tautomeric forms, with the relative stability dependent on electronic effects, substitution patterns, and environmental factors. The presence of the electron-withdrawing trifluoromethyl group at the 2-position would be expected to influence this tautomeric equilibrium by affecting the electron density distribution within the pyridine ring system.

Studies of related hydroxypyridine systems have shown that the keto-enol tautomerism involves proton transfer between hydroxyl and nitrogen atoms, with energy differences typically ranging from 1-10 kilojoules per mole depending on the specific substitution pattern. In this compound, the 6-hydroxy tautomer would compete with a 6-oxo form, where the proton migrates from the oxygen to the pyridine nitrogen. The electron-withdrawing nature of the trifluoromethyl group would likely stabilize negative charge development on the oxygen atom, potentially favoring the oxo tautomer under certain conditions.

The aldehyde functionality at position 3 introduces additional complexity to the tautomeric behavior through potential enol-keto equilibria involving the aldehyde carbonyl group. However, such tautomerization would require proton migration from an adjacent carbon atom, which is typically less favorable than hydroxyl-pyridine tautomerization. The combined electronic effects of the trifluoromethyl group and the aldehyde substituent create a unique electronic environment that would influence the relative energies of various tautomeric forms.

Theoretical studies on related hydroxypyridine systems suggest that gas-phase tautomerization energies can be accurately predicted using density functional theory methods, with typical energy barriers for intramolecular proton transfer ranging from 30-140 kilojoules per mole depending on the mechanism. For this compound, the specific substitution pattern would be expected to influence both the thermodynamic preference for particular tautomers and the kinetic barriers for interconversion between forms.

| Tautomeric Form | Expected Stability Factors |

|---|---|

| 6-Hydroxy Form | Aromatic stabilization, hydrogen bonding capability |

| 6-Oxo Form | Resonance stabilization, electrostatic stabilization from trifluoromethyl group |

| Aldehyde Form | Standard carbonyl stability |

| Enol Form | Generally less stable, requires unfavorable proton migration |

Properties

IUPAC Name |

6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHSKNWRXFQNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nitrile and Aldehyde Functionalization

Method Overview:

This approach involves the synthesis of nicotinaldehyde derivatives starting from nitrile precursors, followed by selective oxidation or functional group modifications to introduce the hydroxy and trifluoromethyl groups.

- Preparation of 2-(trifluoromethyl)pyridine derivatives:

Typically achieved via halogenation of pyridine rings followed by nucleophilic substitution with trifluoromethyl sources, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under copper catalysis or radical conditions.

Conversion to Nicotinaldehyde:

The nitrile group is then transformed into an aldehyde through partial hydrolysis or reduction, often employing reagents like DIBAL-H or catalytic hydrogenation under controlled conditions.Introduction of Hydroxy Group at the 6-Position:

Hydroxylation at the 6-position can be achieved via electrophilic aromatic substitution or directed ortho-lithiation followed by quenching with oxygen or water, depending on the substrate's electronic properties.

Research Data:

A patent (US7528256B2) describes a process for preparing nicotinaldehydes via low-temperature nitrile transformations, emphasizing the importance of low-temperature conditions for yield optimization. The process involves the use of raw materials such as nicotinic acid derivatives, which are converted through multi-step reactions involving halogenation, nucleophilic substitution, and oxidation steps.

Reduction of Nicotinic Acid Morpholinamides

Method Overview:

This method, as detailed in patent literature, involves the reduction of nicotinic acid morpholinamides to aldehydes, facilitated by specific reducing agents.

- Synthesis of Morpholinamide Precursors:

Starting from nicotinic acid derivatives, morpholinamides are prepared via amidation reactions.

Selective Reduction to Aldehydes:

The reduction employs lithium alkoxyaluminium hydrides, such as lithium triethoxyaluminium hydride (LiAlH(OEt)3) or lithium triethoxyaluminium hydride (LiAlH3(OEt)), which are capable of reducing the amide to the corresponding aldehyde without over-reduction.Functionalization for Hydroxy and Trifluoromethyl Groups:

The hydroxyl group at the 6-position is introduced via electrophilic substitution or hydroxylation of the aromatic ring, often under mild conditions to prevent side reactions.

Research Data:

The process is preferably carried out at room temperature and atmospheric pressure, which simplifies operational conditions and enhances yield. The use of morpholinamides as intermediates is novel, providing a route to high-purity aldehyde compounds.

Direct Functionalization via Halogenated Precursors

Method Overview:

An alternative involves starting with halogenated pyridine derivatives, such as 2-chloro-6-(trifluoromethyl)pyridine, which undergo nucleophilic substitution with hydroxyl or related groups.

- Halogenation of Pyridine:

Halogenation at the desired positions is performed under electrophilic aromatic substitution conditions.

Nucleophilic Substitution:

The halogen is replaced with hydroxide or other nucleophiles to introduce the hydroxy group.Oxidation to Aldehyde:

The methyl or other side chains are oxidized to aldehydes using reagents like PCC or selenium dioxide, depending on the substrate.

Research Data:

This route is often employed in industrial settings for large-scale synthesis, with reaction conditions optimized for high yield and purity.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Reduction | Nicotinic acid derivatives | DIBAL-H, low temp | -78°C to room temp | High selectivity, good yield | Multi-step, sensitive to conditions |

| Morpholinamide Reduction | Nicotinic acid morpholinamides | Lithium alkoxyaluminium hydrides | Room temp, atmospheric pressure | Simplified process, high purity | Requires precursor synthesis |

| Halogenated Precursors | 2-Chloro-6-(trifluoromethyl)pyridine | Hydroxide, oxidants | Mild to moderate | Suitable for scale-up | Multiple steps, halogen handling |

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Reduction: 6-Hydroxy-2-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Aldehyde functional group : Enhances electrophilicity, enabling nucleophilic additions or condensations in synthetic applications.

- Trifluoromethyl group : Imparts metabolic stability and lipophilicity, often improving bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Br) at position 2 or 5 modulate electronic properties and binding affinities. For example, 5-bromo-nicotinaldehyde shows reduced inhibitory potency (Ki = 0.72 µM) compared to unsubstituted nicotinaldehyde (Ki = 0.18 µM) .

- Hydroxyl vs. Methoxy : The -OH group in the target compound likely increases solubility and hydrogen-bonding interactions compared to 6-methoxy derivatives, which are more lipophilic .

Tables and Figures :

- Figure 1 : Structure of this compound.

- Table 1 : Comparative properties of nicotinaldehyde derivatives.

Biological Activity

6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde (CAS No. 1227514-21-7) is a chemical compound derived from nicotinaldehyde, characterized by a hydroxyl group at the 6th position and a trifluoromethyl group at the 2nd position of the pyridine ring. This unique structural configuration imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H4F3NO2. Its chemical structure enhances its lipophilicity due to the trifluoromethyl group, which facilitates interactions with lipid membranes and hydrophobic pockets in proteins. The hydroxyl group allows for hydrogen bonding, influencing binding affinity and specificity to various biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. The trifluoromethyl group increases the compound's stability and lipophilicity, while the hydroxyl group enhances its capacity for forming hydrogen bonds with biomolecules. These interactions can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. The presence of the hydroxyl group may contribute to its ability to inhibit pro-inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A study evaluating the biological activity of related compounds demonstrated that modifications in the structure significantly affect their activity profiles. For example, variations in the position of functional groups on the pyridine ring were shown to alter cytotoxicity and enzyme inhibition properties . Such findings suggest that this compound may also exhibit diverse biological effects based on similar structure-activity relationships.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Nicotinaldehyde | Lacks trifluoromethyl and hydroxyl groups | Limited antimicrobial activity |

| 6-Hydroxy-2-methyl nicotinaldehyde | Methyl group instead of trifluoromethyl | Moderate anti-inflammatory effects |

| 2-(Trifluoromethyl)nicotinaldehyde | Lacks hydroxyl group | Reduced binding affinity |

Q & A

Q. What are the key physicochemical properties of 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde, and how do they influence experimental design?

The compound’s molecular weight (207.11 g/mol, based on related analogs), solubility in polar aprotic solvents (e.g., DMF, DMSO), and stability under varying pH and temperature conditions are critical for experimental design . For example, its trifluoromethyl group enhances lipophilicity, necessitating solubility optimization via co-solvents (e.g., ethanol-water mixtures) in biological assays. Thermal stability data (e.g., melting point ranges from analogs like 174°C for 6-(trifluoromethyl)nicotinic acid) suggest storage at 2–8°C in inert atmospheres to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound, and what purification methods are recommended?

Synthesis often involves regioselective hydroxylation of trifluoromethyl-substituted pyridine precursors. A typical route includes:

- Step 1: Bromination of 2-(trifluoromethyl)nicotinaldehyde at the 6-position using N-bromosuccinimide (NBS) under UV light .

- Step 2: Hydroxylation via Pd-catalyzed coupling or nucleophilic substitution .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation requires ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound analytically?

- NMR Spectroscopy: Use ¹H, ¹³C, and ¹⁹F NMR in deuterated DMSO or CDCl₃ to confirm structure and detect impurities. The aldehyde proton typically resonates at δ 9.8–10.2 ppm .

- IR Spectroscopy: Key peaks include C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 208.1) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring during synthesis?

Regioselectivity is hindered by the electron-withdrawing trifluoromethyl and aldehyde groups, which direct electrophilic substitution to the 4- and 6-positions. Strategies include:

- Directing Groups: Temporarily introduce protecting groups (e.g., Boc) to steer reactivity .

- Metal Catalysis: Use Pd or Cu catalysts for cross-coupling reactions at specific positions .

Contradictions in reported yields (e.g., 65% vs. 95% in similar routes) may arise from solvent purity or catalyst loading; replicate experiments with controlled variables (e.g., anhydrous conditions) .

Q. How can stability issues of the aldehyde group impact long-term storage and biological assays?

The aldehyde moiety is prone to oxidation and dimerization. Mitigation strategies include:

Q. How can computational modeling guide the design of derivatives for biological activity studies?

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .

- Molecular Docking: Screen against target proteins (e.g., HIV-1 RT) using software like AutoDock Vina. For example, analogs with chloro-substituted benzyl groups showed improved binding affinity (ΔG = –9.2 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data?

Q. What safety protocols are essential for handling this compound in academic labs?

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Spill Management: Absorb with vermiculite, dispose as halogenated waste .

- Emergency Procedures: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Methodological Tables

Table 1: Common Analytical Parameters for Purity Assessment

| Method | Conditions | Target Purity | Reference |

|---|---|---|---|

| HPLC | C18 column, 60:40 acetonitrile/water, 1 mL/min | ≥95% | |

| ¹H NMR | 400 MHz, DMSO-d₆ | Single peak at δ 10.1 (aldehyde) |

Table 2: Stability Monitoring Schedule

| Parameter | Frequency | Acceptable Threshold |

|---|---|---|

| Purity (HPLC) | Every 3 months | ≥90% |

| Degradation Products (TLC) | Monthly | ≤2% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.